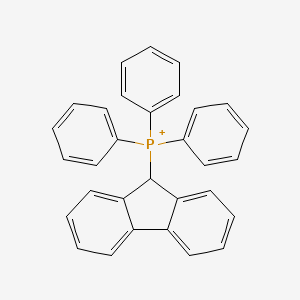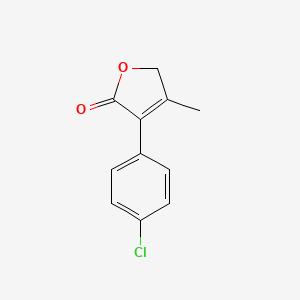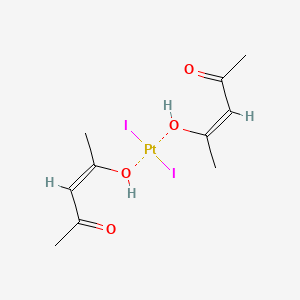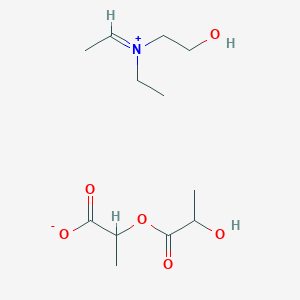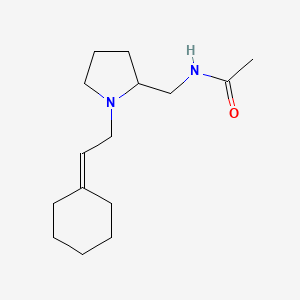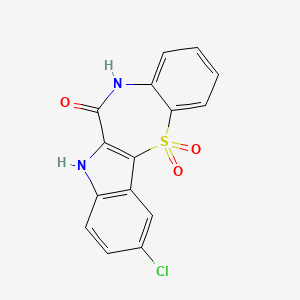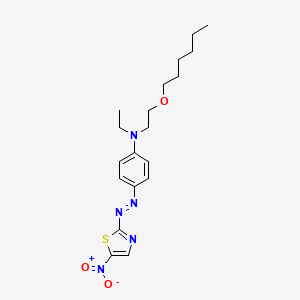
Cholest-14-en-3-ol, (3beta,5alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a type of cholestanoid, which is a class of steroids that are structurally related to cholesterol. It is characterized by a double bond at the 14th position and a hydroxyl group at the 3rd position in the beta configuration .
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Cholest-14-en-3-ol, (3beta,5alpha)- involves the reduction of 3beta-benzoyloxy-14alpha,15alpha-epoxy-5alpha-cholest-7-ene with lithium in ethylenediamine . This procedure offers an alternative synthesis through the reductive rearrangement of an alpha,beta-unsaturated steroidal epoxide .
Industrial Production Methods
While specific industrial production methods for Cholest-14-en-3-ol, (3beta,5alpha)- are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically employ similar reaction conditions as those used in laboratory settings but are optimized for higher yields and cost-effectiveness.
化学反応の分析
Types of Reactions
Cholest-14-en-3-ol, (3beta,5alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 3rd position to a ketone.
Reduction: The compound can be reduced to form different sterol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cholest-14-en-3-one, while reduction can produce various sterol derivatives with altered functional groups.
科学的研究の応用
Cholest-14-en-3-ol, (3beta,5alpha)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex steroids and sterols.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in cholesterol metabolism.
Industry: It is used in the production of steroid-based pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Cholest-14-en-3-ol, (3beta,5alpha)- involves its interaction with specific molecular targets and pathways. It is believed to influence cholesterol metabolism and other sterol-related pathways. The exact molecular targets and pathways are still under investigation, but it is known to play a role in the regulation of lipid metabolism and cellular signaling .
類似化合物との比較
Similar Compounds
5alpha-cholest-8-en-3beta-ol: This compound is similar in structure but has a double bond at the 8th position instead of the 14th.
Cholest-4-en-3-beta-ol: This compound has a double bond at the 4th position and a hydroxyl group at the 3rd position.
Uniqueness
Cholest-14-en-3-ol, (3beta,5alpha)- is unique due to its specific double bond position at the 14th carbon and its beta-hydroxyl group at the 3rd position. This structural uniqueness influences its chemical reactivity and biological activity, distinguishing it from other similar sterol derivatives.
特性
CAS番号 |
20780-35-2 |
|---|---|
分子式 |
C27H46O |
分子量 |
386.7 g/mol |
IUPAC名 |
(3S,5S,8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-23,25,28H,6-11,13-17H2,1-5H3/t19-,20+,21+,22+,23-,25+,26+,27-/m1/s1 |
InChIキー |
DYNILEUACBZVPX-HHVPQJQNSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
正規SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


